molecular formula C17H24N2O3 B2954538 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide CAS No. 941918-86-1

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2954538
CAS No.: 941918-86-1
M. Wt: 304.39
InChI Key: SRGAPEUKUWEPHV-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide is a chemical compound known for its significant role in medicinal chemistry. It is structurally characterized by a methoxy group, a piperidinyl group, and a dimethylpropanamide moiety. This compound is often studied for its potential therapeutic applications, particularly in the field of anticoagulation.

Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. This process is vital for blood clotting, making FXa a significant target for anticoagulant drugs .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor against the synthetic tripeptide substrate . This binding results in a rapid onset of inhibition of FXa . The compound inhibits free FXa, prothrombinase-bound FXa, and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This action can lead to a decrease in blood clot formation, making it potentially useful in the prevention and treatment of thromboembolic diseases .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa and the subsequent reduction in thrombin generation can lead to a decrease in blood clot formation . This action can potentially prevent and treat various thromboembolic diseases .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process includes the formation of key intermediates through reactions like nitration, reduction, and cyclization. For instance, sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical processes that ensure high yield and purity. Techniques such as slurry or recrystallization are used to purify intermediates, eliminating the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, iron powder for reduction, and various halogenating agents for substitution reactions. The conditions are typically mild, ensuring high efficiency and selectivity .

Major Products

The major products formed from these reactions are intermediates that are further processed to yield the final compound, this compound .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-12-8-9-13(14(11-12)22-4)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGAPEUKUWEPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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